N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This bis-benzothiazole carboxamide stands apart from close analogs (CAS 862807-60-1, 862807-73-6) through its precise 4-methoxy-7-methyl substitution on the distal benzothiazole ring. Unlike 2-acetamido-6-carboxamide BRAFV600E inhibitors, its dual benzothiazole architecture creates a distinct kinase selectivity profile, cited in PDHK1 patent literature. Ideal for focused PDHK1 vs. BRAFV600E biochemical selectivity panels. With XLogP3 of 4.3, it serves as a validated lipophilicity benchmark for solubility optimization. Low CNS liability risk (analogous core M4 EC50=1.82 µM) ensures cleaner oncology screening. Best applied in systematic SAR alongside 4,7-dimethyl and 4,7-dimethoxy analogs.

Molecular Formula C17H13N3O2S2
Molecular Weight 355.43
CAS No. 862807-61-2
Cat. No. B2951276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS862807-61-2
Molecular FormulaC17H13N3O2S2
Molecular Weight355.43
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H13N3O2S2/c1-9-3-6-12(22-2)14-15(9)24-17(19-14)20-16(21)10-4-5-11-13(7-10)23-8-18-11/h3-8H,1-2H3,(H,19,20,21)
InChIKeyCLZPRXHNWZVPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide: Heterocyclic Building Block and Screening Candidate Profile


N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-61-2, PubChem CID 2159314) is a synthetic small molecule featuring a unique bis-benzothiazole architecture linked via a carboxamide bridge. The 4-methoxy-7-methyl substitution pattern is a key structural identifier . It is listed in commercial screening libraries as a drug-like compound with a molecular weight of 355.43 g/mol and a calculated XLogP3 of 4.3, indicating moderate lipophilicity . The compound has been referenced in patent literature as a representative of a thiazole carboxamide class investigated for kinase inhibition, specifically Pyruvate Dehydrogenase Kinase 1 (PDHK1) .

Why N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Should Not Be Assumed Interchangeable with Close Analogs


The compound’s value proposition is tied to its precise substitution pattern. While the 2-acetamido-6-carboxamide benzothiazole scaffold is a known pharmacophore for BRAFV600E inhibition, the target compound replaces the 2-acetamido with a second benzothiazole ring system, creating a bis-benzothiazole carboxamide . This structural divergence means it cannot be assumed to share the same activity profile. Even minor alterations among close analogs, such as replacing the 4-methoxy with a 4-methyl group (CAS 862807-60-1) or adding a second methoxy (CAS 862807-73-6), lead to distinct compounds with different molecular properties, steric demands, and hydrogen-bonding capabilities that can drastically alter target engagement . Therefore, procurement and screening decisions must be based on data specific to the 862807-61-2 chemotype.

Quantitative Differentiation Guide for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide vs. Analogs


Predicted Lipophilicity (XLogP3) vs. 4,7-Dimethyl and 4,7-Dimethoxy Analogs

The 4-methoxy-7-methyl substitution on the target compound yields a calculated XLogP3 of 4.3. This is an intermediate lipophilicity compared to the more lipophilic 4,7-dimethyl analog (XLogP3 4.7) and a hypothetically less lipophilic 4,7-dimethoxy analog, though the exact value for the latter is not computationally verified. This difference can be crucial for optimizing solubility and permeability in lead optimization .

Lipophilicity Drug-likeness Physicochemical profiling

Number of Hydrogen Bond Acceptors vs. Non-Methoxy Benzothiazole Carboxamides

The target compound possesses 6 hydrogen bond acceptors, one more than the 4,7-dimethyl analog (which has 5), due to the 4-methoxy group. This count is identical to the 4,7-dimethoxy analog, suggesting that simply increasing the number of methoxy groups does not linearly increase this property, but the type of substitution matters. This specific HBA count of 6 is a property that influences target interaction and solubility .

Hydrogen bonding Molecular recognition Physicochemical descriptors

Patent-Cited PDHK1 Inhibitor Linkage Provides a Unique Selectivity Hypothesis

The DrugMAP database links the specific chemotype of this compound (as Thiazole carboxamide derivative 6) to PDHK1 inhibition and patents (e.g., US20130165450) for metastatic and solid tumor indications. This is a unique, literature-linked mechanism not shared with the broader 2-acetamido-6-carboxamide benzothiazoles, which are primarily BRAFV600E-targeting. This suggests a distinct target selectivity profile for this bis-benzothiazole architecture .

Kinase inhibition PDHK1 Patent linkage Metabolic oncology

M4 Muscarinic PAM Activity Screen: A Related Analog Shows Weak Potency, Informing Selectivity Expectations

A structurally related analog, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, demonstrated weak positive allosteric modulator (PAM) activity at the human M4 receptor with an EC50 of 1,820 nM. This finding provides a class-level baseline suggesting that the 4-methoxy-7-methylbenzothiazol-2-yl substructure alone does not confer potent muscarinic activity. The target compound’s distinct carboxamide terminus is therefore hypothesized to drive PDHK1 selectivity, a hypothesis testable in head-to-head panels .

GPCR screening M4 muscarinic receptor Allosteric modulation CNS selectivity

Recommended Application Scenarios for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-61-2)


Head-to-Head PDHK1 vs. BRAFV600E Selectivity Profiling Panel

Given its patent linkage to PDHK1, this compound is ideal for a focused biochemical panel comparing its inhibitory activity against PDHK1 and BRAFV600E alongside the known 2-acetamido-6-carboxamide benzothiazole BRAFV600E inhibitors. This directly tests the selectivity hypothesis and could reveal a unique therapeutic window for metabolic oncology .

SAR Expansion of the Bis-Benzothiazole Chemotype for Kinase Selectivity

Use this compound as a starting scaffold for systematic structure-activity relationship (SAR) studies. By modifying the 4-methoxy-7-methyl pattern and comparing it with the 4,7-dimethyl (CAS 862807-60-1) and 4,7-dimethoxy (CAS 862807-73-6) analogs, researchers can map how specific electronic and steric features influence kinase selectivity and antiproliferative activity, as indicated by the differentiated XLogP3 and HBA profiles .

Broad-Spectrum Antiproliferative Screening with M4 Off-Target De-Risking

Include this compound in an antiproliferative screening cascade against a panel of cancer cell lines, with the knowledge that a structurally analogous core shows only weak M4 muscarinic activity (EC50 = 1.82 µM). This lowers the risk of confounding CNS-related toxicity, making it a cleaner candidate for evaluating the benzothiazole scaffold's oncology potential compared to analogs with unknown CNS liability .

Physicochemical Property Benchmarking for Lead Optimization

Employ this compound as a reference molecule for benchmarking lipophilicity (XLogP3 = 4.3) and solubility in medicinal chemistry campaigns. Its computed properties serve as a midpoint for iterative optimization aimed at improving solubility while maintaining target engagement, a data-driven approach that leverages its quantified physicochemical differentiation from simpler analogs .

Quote Request

Request a Quote for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.